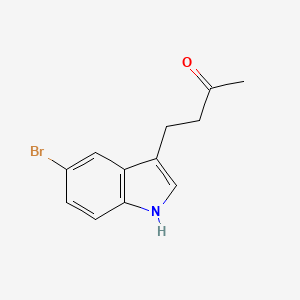

4-(5-bromo-1H-indol-3-yl)butan-2-one

Description

4-(5-Bromo-1H-indol-3-yl)butan-2-one is a brominated indole derivative featuring a ketone group at the butan-2-one position. Indole derivatives are widely studied for their biological activities, including antimicrobial, antioxidant, and receptor-binding properties .

Properties

IUPAC Name |

4-(5-bromo-1H-indol-3-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-8(15)2-3-9-7-14-12-5-4-10(13)6-11(9)12/h4-7,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBGIWSHPOWWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455917 | |

| Record name | 4-(5-bromo-1H-indol-3-yl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552314-85-9 | |

| Record name | 4-(5-bromo-1H-indol-3-yl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-1H-indol-3-yl)butan-2-one typically involves the bromination of indole derivatives followed by the introduction of the butanone group. One common method involves the reaction of 5-bromoindole with a suitable butanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 4-(5-bromo-1H-indol-3-yl)butan-2-one may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-1H-indol-3-yl)butan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the butanone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

4-(5-bromo-1H-indol-3-yl)butan-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Used in the development of new materials and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(5-bromo-1H-indol-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Other Butan-2-one Derivatives

Several compounds with the butan-2-one backbone but varying substituents have been synthesized and characterized ():

| Compound Name | Substituent(s) | Yield (%) | Physical State | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 4-(3,5-Dibromo-4-methoxyphenyl)butan-2-one | 3,5-Dibromo-4-methoxyphenyl | 79 | Colorless oil | N/A | Synthetic intermediate |

| 4-(1-Benzothien-2-yl)butan-2-one | 1-Benzothien-2-yl | 85 | Colorless oil | N/A | Material synthesis |

| Raspberry ketone | 4-Hydroxyphenyl | N/A | Solid | N/A | Pheromone lure |

Key Differences :

- Physical State : Many butan-2-one analogues exist as oils, suggesting that the bromoindole substituent may influence crystallinity if the target compound is a solid.

Heterocyclic Derivatives with Bromoindole Moieties

Imidazolidinone and pyrimidine derivatives incorporating bromoindole units exhibit distinct structural and functional properties:

Key Differences :

- Heterocyclic Influence: The imidazolidinone and quinazoline cores introduce additional hydrogen-bonding sites, which may enhance receptor affinity compared to the ketone-based target compound .

- Synthesis Complexity: Lower yields (e.g., 35% for imidazolidinone derivatives) suggest challenges in introducing heterocycles compared to simpler ketone syntheses .

Sulfonamide-Pyrazoline Derivatives

Complex sulfonamide-pyrazoline hybrids with bromoindole units () demonstrate diverse applications:

Key Differences :

- Structural Complexity : These compounds feature pyrazoline rings and sulfonamide groups, contributing to higher molecular weights and distinct spectroscopic profiles compared to the target compound .

- Thermal Stability : Higher melting points (e.g., 200°C for Compound 16) suggest greater crystallinity due to extended conjugation and hydrogen-bonding networks.

Dimeric and Polymeric Indole Derivatives

Dimeric structures, such as 1,4-bis(4-(bis(5-bromo-1H-indol-3-yl)methyl)phenoxy)butane (3b), highlight scalability in design ():

- Yield : 88%

- Melting Point : 208–210°C

- Applications: Potential use in supramolecular chemistry or as multi-target therapeutic agents due to multiple indole units .

Comparison :

- The dimeric structure enhances molecular weight and complexity, likely improving binding avidity but reducing solubility compared to the monomeric target compound.

Data Table: Comparative Overview of Key Compounds

Biological Activity

4-(5-Bromo-1H-indol-3-yl)butan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 4-(5-bromo-1H-indol-3-yl)butan-2-one is with a molecular weight of approximately 250.13 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and a butanone side chain that may influence its pharmacological properties.

Anticancer Activity

Several studies have investigated the anticancer properties of 4-(5-bromo-1H-indol-3-yl)butan-2-one, particularly its effects on various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:

- A549 (lung adenocarcinoma)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- Mechanism of Action : Research indicates that the compound may exert its anticancer effects through apoptosis induction and cell cycle arrest. The presence of the bromine atom in the indole ring enhances its interaction with cellular targets, potentially increasing cytotoxicity.

- Cytotoxicity Data :

Antimicrobial Activity

The antimicrobial potential of 4-(5-bromo-1H-indol-3-yl)butan-2-one has also been explored.

Antibacterial and Antifungal Effects

-

Bacterial Strains Tested : The compound has shown activity against both Gram-positive and Gram-negative bacteria, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

- Klebsiella pneumoniae

- Minimum Inhibitory Concentration (MIC) : The MIC values for bacterial strains ranged from 32 to 64 µg/mL, indicating moderate antibacterial activity .

- Antifungal Activity : Preliminary results suggest that the compound also possesses antifungal properties, although specific fungi tested were not detailed in the available literature.

Structure-Activity Relationship (SAR)

The biological activity of 4-(5-bromo-1H-indol-3-yl)butan-2-one can be attributed to several structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Indole Moiety | Enhances interaction with biological targets |

| Bromine Substitution | Increases cytotoxicity and antimicrobial activity |

| Butanone Side Chain | Modulates solubility and bioavailability |

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on A549 cells demonstrated that treatment with 4-(5-bromo-1H-indol-3-yl)butan-2-one led to a significant reduction in cell viability after 24 hours, with morphological changes indicative of apoptosis observed via microscopy .

- Clinical Relevance : While currently at the research stage, compounds similar to 4-(5-bromo-1H-indol-3-yl)butan-2-one are being considered for development as novel therapeutic agents targeting resistant cancer types and multidrug-resistant bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.